molecular formula C25H20N4O4 B2940956 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358320-57-6

3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2940956
CAS RN: 1358320-57-6
M. Wt: 440.459
InChI Key: AZQNCKFQEWWIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Novel Bioactive Compounds : The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have been explored, demonstrating antitumor activity towards a panel of cell lines. These studies highlight the potential of such compounds, including those related to quinazoline-2,4-diones, in developing new therapeutic agents (Maftei et al., 2013).

Antimicrobial Properties : Research on fluoroquinolone and quinazolinedione activities against strains of Mycobacterium smegmatis suggests that diones, similar in structure to quinazoline-2,4-diones, serve as inhibitors for bacterial gyrase and DNA topoisomerase IV, pointing to their potential application in treating bacterial infections (Malik et al., 2011).

Chemical Synthesis and Methodology

One-Pot Synthesis Approaches : Innovative synthetic routes have been developed for quinazoline-2,4-diones, showcasing methodologies that enhance efficiency and reduce environmental impact. For example, the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides demonstrates the utility of these approaches in preparing complex molecules (Chen et al., 2020).

Carbon Dioxide Fixation : The chemical fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones represents a green and sustainable approach, aligning with environmental conservation efforts and the need for eco-friendly chemical processes (Vessally et al., 2017).

Pharmacological Interest

Antidiabetic Agents : Synthesis and evaluation of thiazolidine-2,4-diones for their hypoglycemic and hypolipidemic activities indicate the broader interest in quinazoline derivatives for potential antidiabetic medications. These studies underscore the significance of structural moieties in enhancing biological activity (Sohda et al., 1982).

Antiproliferative Compounds : Novel synthetic pathways leading to derivatives with antiproliferative activity highlight the ongoing research into quinazoline-2,4-diones and related structures for cancer therapy applications. The development of compounds with cytotoxic activities against human cancer cell lines showcases the potential of these molecules in oncological research (Wu et al., 2014).

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-5-3-7-17(11-15)22-27-23(33-28-22)18-9-10-20-21(13-18)26-25(31)29(24(20)30)14-16-6-4-8-19(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQNCKFQEWWIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.